[1,1'-Biphenyl]-3,3'-diamine
Overview
Description
Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
Synthesis Analysis
The synthesis of biphenyl derivatives often involves various metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Molecular Structure Analysis
Biphenyl consists of two connected phenyl rings . The 3D structure of biphenyl can be viewed using specific software .Chemical Reactions Analysis
Biphenyls undergo reactions similar to benzene as they both undergo electrophilic substitution reaction .Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water but soluble in typical organic solvents .Scientific Research Applications
Polyimides Synthesis
[1,1'-Biphenyl]-3,3'-diamine is utilized in the synthesis of polyimides. Researchers Hsiao, Yang, and Lin (1995) demonstrated its application in creating polyimides with varying properties based on different aromatic diamines and dianhydrides. This process is significant for producing materials with desirable mechanical and thermal properties (Hsiao, S., Yang, C.-P., & Lin, C.-K., 1995).
Electronics and Film Production
In the field of electronics, [1,1'-Biphenyl]-3,3'-diamine is used in the development of polyimide films for electronic applications. Auman, Myers, and Higley (1997) synthesized fluorinated diamines and created polyimide films aimed at electronics use, highlighting the chemical's relevance in advanced material science (Auman, B., Myers, T. L., & Higley, D. P., 1997).
Molecular Structure Analysis
The compound's molecular and electronic structures have been a subject of study. Low et al. (2004) examined its structure in both neutral and radical cation states, providing insights into its chemical behavior and potential applications in various fields (Low, P. et al., 2004).
Application in Organic Electroluminescence
Its use in organic electroluminescence is notable. Qiu and Qiao (2000) explored the photostability and morphological stability of hole transporting materials like [1,1'-Biphenyl]-3,3'-diamine, which are crucial for the development of efficient organic electroluminescent devices (Qiu, Y., & Qiao, J., 2000).
Liquid Crystal Alignment Film
[1,1'-Biphenyl]-3,3'-diamine also plays a role in the production of liquid crystal alignment films. Liu et al. (2015) synthesized a functional diamine containing triphenylamine moiety and biphenyl, used for creating polyimides with specific alignment properties, essential for liquid crystal display technologies (Liu, M. et al., 2015).
Electrochemical Studies
Its electrochemical behavior is another area of research. Low et al. (2004) studied the electrochemical response of tetra(aryl)benzidene derivatives, providing valuable data for applications in electrochemistry and materials science (Low, P. et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3-aminophenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXGRHCEHPFUSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174494 | |
Record name | (1,1'-Biphenyl)-3,3'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-3,3'-diamine | |
CAS RN |
2050-89-7 | |
Record name | (1,1'-Biphenyl)-3,3'-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)-3,3'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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